molecular formula C14H18N2O6 B1446832 4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate CAS No. 1820666-45-2

4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate

Cat. No.: B1446832
CAS No.: 1820666-45-2
M. Wt: 310.3 g/mol
InChI Key: JTBCTCOGTRIWHW-UHFFFAOYSA-N
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Description

4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate is a chemical compound with the molecular formula C12H16N2O2.C2H2O4. It is a solid substance with a molecular weight of 310.31 g/mol. This compound is known for its unique structure, which includes a pyridine ring, an aminomethyl group, and a cyclohexanone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-(Aminomethyl)pyridine, is reacted with an appropriate reagent to introduce the oxycyclohexanone group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Cyclohexanone Introduction: The intermediate product is then reacted with cyclohexanone under controlled conditions to form the desired compound. This step may involve the use of a catalyst such as palladium on carbon (Pd/C) to enhance the reaction rate.

    Oxalate Formation: Finally, the product is treated with oxalic acid to form the oxalate salt. This step is typically carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in new derivatives with modified functional groups.

Scientific Research Applications

4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

    4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one hydrochloride: This compound is similar but contains a hydrochloride salt instead of an oxalate salt.

Uniqueness

4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for versatile applications in different fields of research, making it a valuable compound for scientific studies.

Properties

IUPAC Name

4-[3-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2H2O4/c13-8-9-2-1-7-14-12(9)16-11-5-3-10(15)4-6-11;3-1(4)2(5)6/h1-2,7,11H,3-6,8,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBCTCOGTRIWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=C(C=CC=N2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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